4-溴苯腈-d4

概述

描述

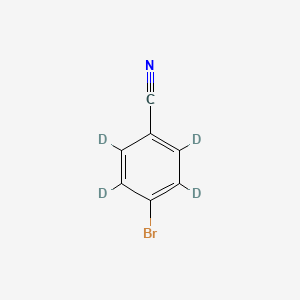

4-Bromobenzonitrile-d4 is a deuterium-labeled compound with the molecular formula C7D4BrN and a molecular weight of 186.04 g/mol . It is a stable isotope-labeled analog of 4-Bromobenzonitrile, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies due to its unique isotopic properties .

科学研究应用

4-Bromobenzonitrile-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

NMR Studies: It serves as a probe in NMR spectroscopy to analyze and characterize the structure and properties of various compounds.

Drug Development: Deuterium-labeled compounds like 4-Bromobenzonitrile-d4 are used as tracers in pharmacokinetic and metabolic studies during drug development.

Chemical Synthesis: It is used as a reagent in organic synthesis, particularly in the development of greener reaction conditions for coupling reactions.

作用机制

Mode of Action

As a deuterated compound, it’s known that it can be used as a tracer in drug development processes . The bromine atom and the nitrile group in the molecule could potentially undergo various chemical reactions, interacting with different targets.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

生化分析

Biochemical Properties

4-Bromobenzonitrile-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the study of enzyme kinetics and protein-ligand interactions. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into the dynamics of biochemical reactions. The interactions of 4-Bromobenzonitrile-d4 with biomolecules are primarily through covalent bonding, which helps in understanding the binding affinities and reaction mechanisms .

Cellular Effects

The effects of 4-Bromobenzonitrile-d4 on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, 4-Bromobenzonitrile-d4 can alter gene expression patterns, leading to changes in protein synthesis and metabolic flux . These effects are crucial for understanding the cellular mechanisms and potential therapeutic applications of the compound.

Molecular Mechanism

At the molecular level, 4-Bromobenzonitrile-d4 exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for elucidating the precise mechanisms of action of 4-Bromobenzonitrile-d4 in various biochemical contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromobenzonitrile-d4 change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 4-Bromobenzonitrile-d4 can have sustained effects on cellular function, with potential implications for chronic exposure scenarios . Understanding the temporal dynamics of the compound is vital for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 4-Bromobenzonitrile-d4 vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that excessive doses of 4-Bromobenzonitrile-d4 can cause adverse effects, including cellular damage and metabolic disturbances . These findings are crucial for determining safe and effective dosage ranges for experimental and therapeutic applications.

Metabolic Pathways

4-Bromobenzonitrile-d4 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The deuterium labeling allows for precise tracking of these metabolic transformations, providing insights into the compound’s role in metabolic flux and the regulation of metabolite levels . Understanding these pathways is essential for elucidating the compound’s biochemical functions and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Bromobenzonitrile-d4 within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that 4-Bromobenzonitrile-d4 can be efficiently transported across cell membranes, facilitating its distribution to target sites within the cell . These properties are important for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

4-Bromobenzonitrile-d4 exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular organelles or compartments through targeting signals and post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects

准备方法

4-Bromobenzonitrile-d4 can be synthesized through various methods. One common approach involves the reaction of 4-Bromobenzonitrile with deuterated reagents. For instance, 4-Bromobenzonitrile can be reacted with heavy water (D2O) in the presence of a catalyst such as platinum oxide (PtO2) at elevated temperatures (around 250°C) for an extended period (approximately 14 hours). This reaction results in the substitution of hydrogen atoms with deuterium atoms, yielding 4-Bromobenzonitrile-d4 with a high yield .

化学反应分析

4-Bromobenzonitrile-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: It can be used in Suzuki cross-coupling reactions with phenyl boronic acid to form biphenyl derivatives.

相似化合物的比较

4-Bromobenzonitrile-d4 is unique due to its deuterium labeling. Similar compounds include:

4-Bromobenzonitrile: The non-deuterated analog used in various organic synthesis reactions.

4-Hydroxybenzaldehyde-2,3,5,6-d4: Another deuterium-labeled compound used in NMR studies.

4-Nitrophenol-2,3,5,6-d4: A deuterium-labeled compound used in chemical research.

These compounds share the common feature of deuterium labeling, which makes them valuable in scientific research for studying reaction mechanisms and metabolic pathways.

生物活性

4-Bromobenzonitrile-d4, the deuterated form of 4-bromobenzonitrile, is a compound of interest in organic chemistry and medicinal research. Its biological activity is primarily linked to its role as a building block in the synthesis of various biologically active compounds. This article explores the biological activity of 4-bromobenzonitrile-d4, detailing its synthesis, applications, and relevant case studies.

- Chemical Formula : C₇HBrD₄N

- Molecular Weight : 187.0499 g/mol

- CAS Number : 771534-56-6

Synthesis

4-Bromobenzonitrile-d4 can be synthesized through various methods, including the selective cyanation of 1,4-dibromobenzene-d4 using copper(I) cyanide (Cu(I)CN) . The reaction conditions typically involve heating with deuterated solvents and catalysts to ensure high yields.

The biological activity of 4-bromobenzonitrile-d4 is often explored in the context of its derivatives, which exhibit various pharmacological effects. The presence of bromine and nitrile groups enhances its reactivity and interaction with biological targets.

Case Studies

-

Ligand-Receptor Interactions :

Research has shown that compounds with small substituents at the para position (like bromine) can act as agonists or antagonists in receptor binding studies. For instance, modifications at the 4-position significantly affect the affinity for certain receptors, enhancing or diminishing biological activity . -

Synthesis of Bioactive Compounds :

4-Bromobenzonitrile-d4 serves as a precursor for synthesizing g-secretase inhibitors and other pharmacologically relevant compounds . These inhibitors are crucial in Alzheimer's disease research due to their role in modulating amyloid precursor protein processing. -

Photochemical Studies :

In photochemical experiments, 4-bromobenzonitrile-d4 has been used to investigate light-induced reactions, demonstrating its utility in studying reaction mechanisms under UV light .

Biological Applications

The compound's derivatives have been implicated in various therapeutic areas, including:

- Cancer Therapy : Some derivatives have shown promise as potential anticancer agents by inhibiting specific signaling pathways.

- Neurological Disorders : As mentioned earlier, its role in developing g-secretase inhibitors positions it as a candidate for treating Alzheimer's disease.

Data Table: Biological Activity Summary

属性

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCPPCMBMFJJN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771534-56-6 | |

| Record name | 771534-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Bromobenzonitrile-d4 in the synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4?

A1: 4-Bromobenzonitrile-d4 serves as a crucial building block in the multi-step synthesis of the deuterium-labelled target compound, 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4 []. It is first selectively cyanated with Cu(1)CN to produce 4-cyanobenzonitrile-d4. This deuterated intermediate then undergoes a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile. This reaction sequence ultimately leads to the formation of the desired deuterated product. The use of deuterated starting materials like 4-Bromobenzonitrile-d4 allows for the incorporation of deuterium into the final compound. This isotopic labelling is a valuable tool in drug discovery and metabolism studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。